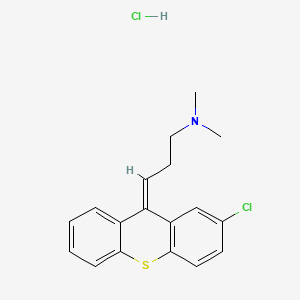

氯丙噻吨盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氯丙噻吨盐酸盐: 是一种典型的抗精神病药物,属于噻吨类药物。 它主要用于治疗精神病性疾病,如精神分裂症和与双相情感障碍相关的急性躁狂症 . 该化合物通过阻断大脑中各种受体发挥作用,包括血清素、多巴胺、组胺、毒蕈碱和肾上腺素受体 .

科学研究应用

氯丙噻吨盐酸盐具有广泛的科学研究应用,包括:

化学: 它用作分析化学中的参考化合物,用于研究其化学性质和反应。

生物学: 该化合物用于生物学研究,以研究其对细胞过程和受体相互作用的影响。

医学: 氯丙噻吨盐酸盐已被广泛研究,用于研究其治疗精神疾病的疗效及其潜在的副作用。

工业: 该化合物用于制药行业开发抗精神病药物.

作用机制

氯丙噻吨盐酸盐通过阻断大脑中突触后中脑边缘多巴胺能 D1 和 D2 受体发挥作用。 这种作用抑制了下丘脑和垂体激素的释放,并影响网状激活系统,影响基础代谢、体温、清醒状态、血管舒缩张力,以及呕吐 . 该化合物还阻断血清素、组胺、毒蕈碱和肾上腺素受体,从而产生其抗精神病和镇静作用 .

生化分析

Biochemical Properties

Chlorprothixene hydrochloride plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which leads to a decrease in the release of hypothalamic and hypophyseal hormones . Additionally, it affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . Chlorprothixene hydrochloride also interacts with serotonin, histamine, and adrenergic receptors, contributing to its antipsychotic and sedative effects .

Cellular Effects

Chlorprothixene hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, chlorprothixene hydrochloride reduces dopaminergic activity, which is associated with its antipsychotic effects . It also affects serotonin and histamine receptors, leading to changes in neurotransmitter release and receptor sensitivity . These interactions result in altered gene expression and cellular metabolism, contributing to the therapeutic effects of chlorprothixene hydrochloride.

Molecular Mechanism

The molecular mechanism of chlorprothixene hydrochloride involves its binding interactions with various biomolecules. It primarily acts as an antagonist at dopamine D1 and D2 receptors, inhibiting dopamine-mediated neurotransmission . Chlorprothixene hydrochloride also blocks serotonin, histamine, and adrenergic receptors, leading to a reduction in neurotransmitter release and receptor activation . These interactions result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways, contributing to its antipsychotic and sedative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorprothixene hydrochloride change over time due to its stability, degradation, and long-term impact on cellular function. Chlorprothixene hydrochloride has a half-life of 8-12 hours and is metabolized in the liver . Over time, its concentration decreases, leading to a reduction in its therapeutic effects. Long-term studies have shown that chlorprothixene hydrochloride can cause changes in cellular function, including alterations in receptor sensitivity and neurotransmitter release .

Dosage Effects in Animal Models

The effects of chlorprothixene hydrochloride vary with different dosages in animal models. At low doses, it exhibits antipsychotic and sedative effects by blocking dopamine and serotonin receptors . At high doses, chlorprothixene hydrochloride can cause toxic or adverse effects, including confusion, hypotension, and tachycardia . Studies have shown that the threshold for these effects varies depending on the species and individual sensitivity of the animals.

Metabolic Pathways

Chlorprothixene hydrochloride is involved in several metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes, leading to the formation of various metabolites . These metabolites are then excreted through feces and urine . Chlorprothixene hydrochloride interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of chlorprothixene hydrochloride can affect its therapeutic efficacy and potential for adverse effects.

Transport and Distribution

Chlorprothixene hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral or intramuscular administration and is distributed throughout the body . Chlorprothixene hydrochloride interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions influence its localization and therapeutic effects.

Subcellular Localization

The subcellular localization of chlorprothixene hydrochloride affects its activity and function. It is primarily localized in the brain, where it interacts with dopamine, serotonin, histamine, and adrenergic receptors . Chlorprothixene hydrochloride may also undergo post-translational modifications, which direct it to specific compartments or organelles within the cells . These modifications can influence its binding interactions and overall therapeutic effects.

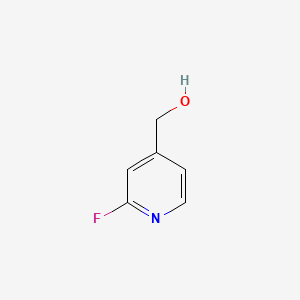

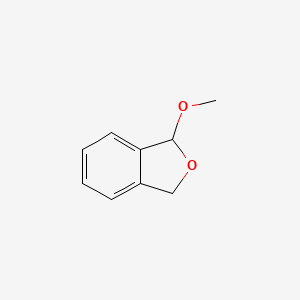

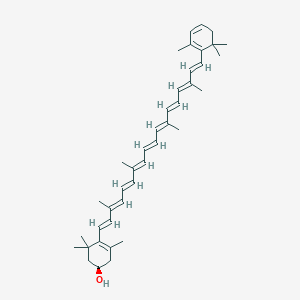

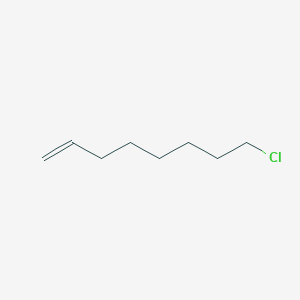

准备方法

合成路线和反应条件: 氯丙噻吨盐酸盐的合成涉及 2-氯噻吨与 N,N-二甲基-1,3-丙二胺反应。 该反应通常在受控条件下进行,以确保形成所需产物 .

工业生产方法: 在工业环境中,氯丙噻吨盐酸盐的生产涉及使用优化反应条件的大规模合成,以最大限度地提高产率和纯度。 该过程包括诸如纯化、结晶和干燥等步骤,以获得盐酸盐形式的最终产物 .

化学反应分析

反应类型: 氯丙噻吨盐酸盐会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化产物。

还原: 还原反应可以将氯丙噻吨盐酸盐转化为其还原形式。

常见试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 通常采用还原剂,如氢化铝锂或硼氢化钠。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可能会产生各种取代化合物 .

相似化合物的比较

类似化合物:

氯丙嗪: 另一种具有类似受体阻断作用的典型抗精神病药,但具有不同的副作用特征。

硫利达嗪: 与氯丙噻吨盐酸盐具有结构相似性,但具有不同的药理特性。

独特性: 氯丙噻吨盐酸盐因其特殊的受体阻断特征及其与其他典型抗精神病药相比相对较低的抗精神病药效而独一无二。 它已显示出抗呕吐作用,并在各种临床环境中用于其镇静特性 .

属性

CAS 编号 |

2461-06-5 |

|---|---|

分子式 |

C18H19Cl2NS |

分子量 |

352.3 g/mol |

IUPAC 名称 |

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |

InChI 键 |

YWKRLOSRDGPEJR-FJUODKGNSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

手性 SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

规范 SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Key on ui other cas no. |

6469-93-8 |

Pictograms |

Acute Toxic |

溶解度 |

>52.8 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

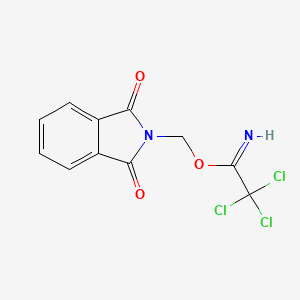

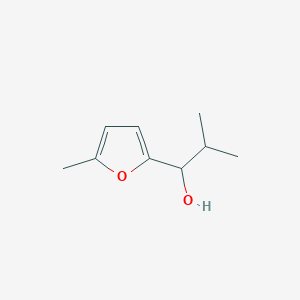

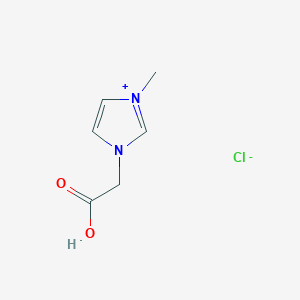

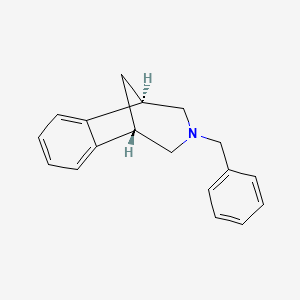

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)

![{1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1366387.png)

![8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1366391.png)